molecular formula C19H22F3NO B5107068 4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine

4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine

Cat. No. B5107068
M. Wt: 337.4 g/mol
InChI Key: KYBHBJWRNZYZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine, commonly known as TFMDBU, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has gained significant attention in the scientific community due to its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

TFMDBU acts as a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is involved in regulating various physiological processes such as mood, cognition, and perception. TFMDBU binds to the 5-HT2A receptor and activates it, leading to the activation of various downstream signaling pathways. The activation of the 5-HT2A receptor by TFMDBU results in the modulation of various neurotransmitters such as dopamine, glutamate, and GABA, leading to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
TFMDBU has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that TFMDBU exhibits potent agonist activity at the 5-HT2A receptor, with an EC50 value of 0.4 nM. TFMDBU has also been found to exhibit high selectivity for the 5-HT2A receptor, with little or no activity at other serotonin receptor subtypes.
In vivo studies have shown that TFMDBU exhibits potent hallucinogenic effects, similar to other 5-HT2A receptor agonists such as LSD and psilocybin. TFMDBU has also been found to exhibit analgesic and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of TFMDBU is its high selectivity for the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. TFMDBU is also relatively easy to synthesize, making it readily available for use in research.
One of the limitations of TFMDBU is its potent hallucinogenic effects, which can make it challenging to use in certain types of experiments. Researchers must take appropriate safety precautions when working with TFMDBU to avoid any adverse effects.

Future Directions

TFMDBU has shown significant potential in various fields of research, and future studies are likely to focus on exploring its applications further. Some of the possible future directions for TFMDBU research include:
1. Developing new drugs based on TFMDBU for the treatment of various diseases such as inflammation, pain, and cancer.
2. Studying the role of the 5-HT2A receptor in neuropsychiatric disorders such as schizophrenia, depression, and anxiety.
3. Exploring the potential use of TFMDBU as a tool for studying the molecular mechanisms of hallucinogenic drugs.
4. Investigating the potential use of TFMDBU as a tool for studying the role of serotonin receptors in various physiological processes.
Conclusion:
TFMDBU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a potent agonist of the 5-HT2A receptor and has been found to exhibit various biochemical and physiological effects. TFMDBU has shown significant potential in various fields of research, and future studies are likely to focus on exploring its applications further.

Synthesis Methods

The synthesis of TFMDBU involves the reaction between 4-methoxyphenyl-2-butanone and 2-(trifluoromethyl)benzylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction yields TFMDBU as a white crystalline powder with a melting point of 151-153 °C.

Scientific Research Applications

TFMDBU has been extensively studied for its potential applications in various fields of research. One of the significant areas of research is neuroscience, where TFMDBU is used as a tool to study the role of serotonin receptors in the brain. TFMDBU is a potent agonist of the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. By studying the effects of TFMDBU on the 5-HT2A receptor, researchers can gain insights into the underlying mechanisms of various neuropsychiatric disorders such as schizophrenia, depression, and anxiety.
Another area of research where TFMDBU has shown potential is medicinal chemistry. TFMDBU has been found to exhibit potent anti-inflammatory, analgesic, and antitumor activities. Researchers are exploring the use of TFMDBU as a lead compound to develop new drugs for the treatment of various diseases.

properties

IUPAC Name

4-(4-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3NO/c1-14(7-8-15-9-11-17(24-2)12-10-15)23-13-16-5-3-4-6-18(16)19(20,21)22/h3-6,9-12,14,23H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBHBJWRNZYZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.